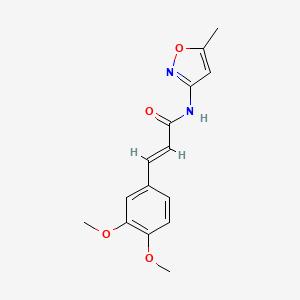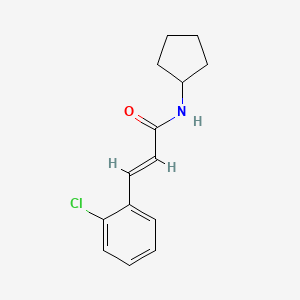![molecular formula C14H18N8 B5687813 2-{1-tert-butyl-5-[2-(1H-tetrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5687813.png)
2-{1-tert-butyl-5-[2-(1H-tetrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-yl}pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{1-tert-butyl-5-[2-(1H-tetrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-yl}pyridine, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK. BTK is a crucial enzyme in the B-cell receptor signaling pathway, which plays a critical role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently in clinical trials for the treatment of various types of cancer.
作用機序
2-{1-tert-butyl-5-[2-(1H-tetrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-yl}pyridine selectively inhibits BTK, a key enzyme in the B-cell receptor signaling pathway. BTK plays a crucial role in the survival and proliferation of B-cells, which are often overactive in B-cell malignancies. By inhibiting BTK, 2-{1-tert-butyl-5-[2-(1H-tetrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-yl}pyridine blocks the downstream signaling pathways that promote the growth and survival of cancer cells.
Biochemical and Physiological Effects:
2-{1-tert-butyl-5-[2-(1H-tetrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-yl}pyridine has been shown to induce apoptosis (programmed cell death) in B-cell malignancies, as well as inhibit the proliferation and migration of cancer cells. It also modulates the immune system by reducing the production of pro-inflammatory cytokines and increasing the activity of natural killer cells.
実験室実験の利点と制限
2-{1-tert-butyl-5-[2-(1H-tetrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-yl}pyridine has several advantages as a research tool, including its high potency and selectivity for BTK. However, it is important to note that 2-{1-tert-butyl-5-[2-(1H-tetrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-yl}pyridine is still in clinical trials and has not yet been approved for clinical use. Additionally, the high cost and limited availability of 2-{1-tert-butyl-5-[2-(1H-tetrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-yl}pyridine may be a limitation for some research labs.
将来の方向性
There are several potential future directions for research on 2-{1-tert-butyl-5-[2-(1H-tetrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-yl}pyridine. One area of interest is the development of combination therapies that target multiple pathways involved in B-cell malignancies. Another potential direction is the investigation of 2-{1-tert-butyl-5-[2-(1H-tetrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-yl}pyridine in other types of cancer and autoimmune diseases. Additionally, further studies are needed to better understand the mechanisms of action and potential side effects of 2-{1-tert-butyl-5-[2-(1H-tetrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-yl}pyridine.
合成法
The synthesis of 2-{1-tert-butyl-5-[2-(1H-tetrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-yl}pyridine involves several steps, starting from the reaction of 2-chloro-5-tert-butylpyridine with sodium azide to form 2-azido-5-tert-butylpyridine. This compound is then reacted with ethylene diamine to form 2-(5-tert-butylpyridin-2-yl)-1H-1,2,4-triazole-3-amine. Finally, the reaction of this compound with 1-(tert-butyl)-4-methylpiperazine yields 2-{1-tert-butyl-5-[2-(1H-tetrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-yl}pyridine.
科学的研究の応用
2-{1-tert-butyl-5-[2-(1H-tetrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-yl}pyridine has been extensively studied for its potential as a therapeutic agent for the treatment of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. It has also shown promising results in preclinical studies for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
特性
IUPAC Name |
2-[1-tert-butyl-5-[2-(tetrazol-1-yl)ethyl]-1,2,4-triazol-3-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N8/c1-14(2,3)22-12(7-9-21-10-16-19-20-21)17-13(18-22)11-6-4-5-8-15-11/h4-6,8,10H,7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMPLYXHOMOCEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=NC(=N1)C2=CC=CC=N2)CCN3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-tert-butyl-5-[2-(1H-tetrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-yl}pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B5687732.png)
![[(3aS*,9bS*)-2-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5687736.png)
![1-(2-ethoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5687757.png)

![N-{rel-(3R,4S)-1-[2-(methylsulfonyl)ethyl]-4-propyl-3-pyrrolidinyl}-3-pyridazinecarboxamide hydrochloride](/img/structure/B5687770.png)

![(3R*,4R*)-3-cyclobutyl-1-[3-(2-methoxyphenyl)propanoyl]-4-methyl-3-pyrrolidinol](/img/structure/B5687777.png)
![N-methyl-N-[3-(methylthio)benzyl]-4-piperidin-3-ylbenzamide](/img/structure/B5687783.png)


![1-[(2-methylphenyl)acetyl]-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5687805.png)
![N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}pyrimidin-4-amine](/img/structure/B5687820.png)
![2-(2-ethyl-1H-imidazol-1-yl)-N-[(3R*,4S*)-1-(methylsulfonyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5687825.png)
![(3R)-1-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetyl]-3,4,4-trimethyl-3-pyrrolidinol](/img/structure/B5687833.png)